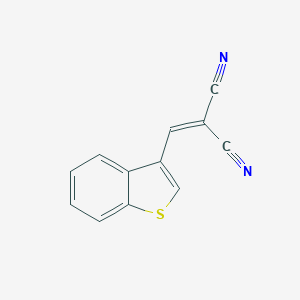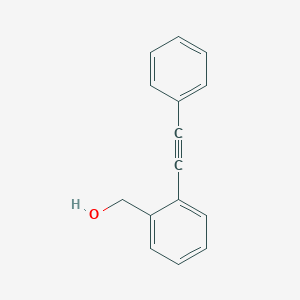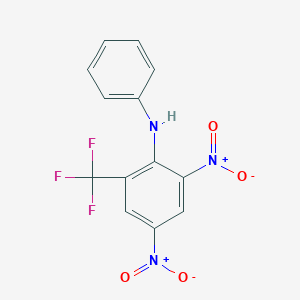![molecular formula C10H8N4 B189275 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 19848-84-1](/img/structure/B189275.png)
4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that has been extensively studied for its potential use in scientific research. This compound has a unique structure that makes it a valuable tool for investigating various biological processes.
作用机制
The mechanism of action of 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline is based on its ability to selectively block the AMPA receptor. This receptor is responsible for the fast excitatory neurotransmission in the brain. By blocking the AMPA receptor, the compound reduces the flow of calcium ions into the postsynaptic neuron, which leads to the inhibition of synaptic transmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline are mainly related to its ability to block the AMPA receptor. This compound has been shown to reduce the amplitude of excitatory postsynaptic currents in hippocampal neurons. Additionally, it has been demonstrated to inhibit long-term potentiation, which is a form of synaptic plasticity that is thought to underlie learning and memory.
实验室实验的优点和局限性
One of the main advantages of using 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline in lab experiments is its selectivity for the AMPA receptor. This allows researchers to investigate the role of this receptor in various biological processes without affecting other neurotransmitter systems. However, one limitation of this compound is its short half-life, which can make it difficult to use in long-term experiments.
未来方向
There are several future directions for research involving 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline. One area of interest is the investigation of the role of the AMPA receptor in various neurological disorders, such as Alzheimer's disease and epilepsy. Additionally, researchers may explore the use of this compound as a potential therapeutic agent for these disorders. Another potential future direction is the development of new compounds based on the structure of 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline that may have improved selectivity and longer half-lives.
Conclusion:
In conclusion, 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline is a valuable tool for investigating the role of the AMPA receptor in various biological processes. Its selectivity and unique structure make it a useful compound for scientific research. While there are limitations to its use, there are also many potential future directions for research involving this compound.
合成方法
The synthesis of 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline involves the reaction of 2-nitrophenylhydrazine with 3-methylquinoxaline-2-carboxylic acid. The resulting product is then reduced with hydrogen gas over a palladium catalyst to yield 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline. This synthesis method has been optimized to produce high yields of pure product.
科学研究应用
4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline has been used in a variety of scientific research applications. One of the most common uses of this compound is as a selective antagonist for the AMPA receptor. The AMPA receptor is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and memory formation. By blocking the AMPA receptor, researchers can investigate the role of this receptor in various biological processes.
属性
CAS 编号 |
19848-84-1 |
|---|---|
产品名称 |
4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline |
分子式 |
C10H8N4 |
分子量 |
184.2 g/mol |
IUPAC 名称 |
4-methyl-[1,2,4]triazolo[4,3-a]quinoxaline |
InChI |
InChI=1S/C10H8N4/c1-7-10-13-11-6-14(10)9-5-3-2-4-8(9)12-7/h2-6H,1H3 |
InChI 键 |
CSWBESHLLIBAKY-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N3C1=NN=C3 |
规范 SMILES |
CC1=NC2=CC=CC=C2N3C1=NN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-benzyl-3-methyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B189198.png)

![5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-one](/img/structure/B189202.png)
![2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B189205.png)
![9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide](/img/structure/B189206.png)
![7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B189208.png)
![4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine](/img/structure/B189209.png)



